molecular formula C5H10O2<br>(CH3)3CCOOH<br>C5H10O2 B121385 Pivalic acid CAS No. 75-98-9

Pivalic acid

Cat. No. B121385
CAS RN: 75-98-9
M. Wt: 102.13 g/mol
InChI Key: IUGYQRQAERSCNH-UHFFFAOYSA-N
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Description

Pivalic acid, also known as trimethylacetic acid, is a carboxylic acid with a branched structure that has been utilized in various chemical reactions and biosynthetic pathways. It serves as a medium for SNAr reactions, providing access to functionalized pyrimidinones and pyrimidines with good to excellent yields . Pivalic acid is also involved in the biosynthesis of fatty acids and antibiotics in certain bacterial species, acting as a starter unit and being incorporated into complex molecules like tert-butyl fatty acids and avermectin .

Synthesis Analysis

The synthesis of pivalic acid and its derivatives has been explored through various methods. One approach involves the use of zinc-catalyzed reactions to convert carboxylic acids to acylsilanes in the presence of pivalic anhydride, indicating the importance of mixed anhydrides in these reactions . Another method includes the Koch synthesis, where pivalic acid is produced from alkenes, carbon monoxide, and water using sulfuric acid as a catalyst in a multiphase reactor system . Additionally, pivalic anhydride has been used for the base-free synthesis of N-arylamides, showcasing its utility as a reagent for amidation reactions .

Molecular Structure Analysis

Pivalic acid's molecular structure is characterized by its branched, tert-butyl group, which imparts unique physical properties and reactivity. This structure is significant in the context of dendritic growth kinetics, where pivalic acid, as a plastic crystal, exhibits behavior that deviates from theoretical scaling laws due to its interfacial energy anisotropy .

Chemical Reactions Analysis

Chemically, pivalic acid is versatile and participates in various reactions. It acts as a proton shuttle in palladium-catalyzed benzene arylation, facilitating the C-H bond cleavage and contributing to the high reactivity of the system . In the synthesis of vinyl pivalate, pivalic acid reacts with acetylene under specific conditions, with the reaction mechanism and optimal conditions being thoroughly investigated .

Physical and Chemical Properties Analysis

The physical properties of ultra-pure pivalic acid have been studied, revealing that its density and viscosity are temperature-dependent, with density following a linear relationship and viscosity exhibiting Arrhenius behavior . The material's heat capacity, heats of fusion and transition, and volume expansion coefficient have also been characterized, providing a comprehensive understanding of its thermodynamic properties .

Scientific Research Applications

Anaerobic Mineralization

Pivalic acid has been identified as a substrate for anaerobic mineralization. Strains of bacteria such as Zoogloea resiniphila and others can completely mineralize pivalic acid to carbon dioxide. This process might involve oxidation to dimethylmalonate or a carbon skeleton rearrangement, indicating potential applications in environmental microbiology and bioremediation (Probian, Wülfing, & Harder, 2003).

Chemical Synthesis

Pivalic acid is useful in chemical synthesis, especially in SNAr reactions of 2-methylthio-4-pyrimidinones with anilines, leading to high yields of functionalized pyrimidines and pyrimidinones (Maddess & Carter, 2012).

Solar Cell Enhancement

In the field of renewable energy, pivalic acid has been used to modify the interface between TiO2 films and electrolyte in dye-sensitized solar cells, improving light-to-electricity conversion efficiency (Li et al., 2009).

Proton-Conducting Materials

Pivalic acid forms the basis for new materials in proton-conducting plastic crystal electrolytes, potentially useful in fuel cells. It exhibits very low conductivity, which can be enhanced by adding bases like imidazole (Abu-Lebdeh et al., 2006).

Organic Chemistry

Pivalic acid serves as an effective additive in organic synthesis, facilitating reactions like amination and C(sp3)–H arylation with high regioselectivity (Zhang et al., 2018).

Biosynthetic Pathways

Research has discovered a biosynthetic pathway in bacteria using pivalic acid as a starter unit, leading to the production of branched fatty acids and the antibiotic avermectin, highlighting its role in microbial metabolism (Řezanka et al., 2011).

Cancer Imaging

Pivalic acid has been explored as a part of a fluorine-18 labelled compound (18F-fluoro-pivalic acid) for imaging aberrant lipid metabolism in cancer detection, showing potential as a diagnostic tool (Witney et al., 2014).

Metabolic Studies

Pivalic acid is instrumental in studying metabolic pathways, particularly in relation to fatty acid oxidation and its impact on carnitine homeostasis in humans (Brass, 2002).

Safety And Hazards

Pivalic acid is harmful if swallowed and causes skin and eye irritation. It is advised to wear protective gloves, eye protection, and face protection when handling pivalic acid. In case of contact with skin or eyes, it is recommended to rinse with plenty of water .

Future Directions

The global pivalic acid market is projected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . The growth in the market can be attributed to the increasing demand for pivalic acid in various applications such as medical midbody, chemical midbody, additives, initiating agent, and others .

properties

IUPAC Name

2,2-dimethylpropanoic acid
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InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)
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InChI Key

IUGYQRQAERSCNH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)O
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Molecular Formula

C5H10O2, Array
Record name TRIMETHYLACETIC ACID
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Related CAS

1184-88-9 (hydrochloride salt)
Record name 2,2-Dimethylpropanoic acid
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DSSTOX Substance ID

DTXSID8026432
Record name 2,2-Dimethylpropanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C
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Flash Point

147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c.
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Solubility

Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble)
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Density

0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91
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Vapor Density

3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5
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Vapor Pressure

1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85
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Product Name

Pivalic acid

Color/Form

Colorless cyrstals, Needles

CAS RN

75-98-9
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Melting Point

91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C
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Record name 2,2-DIMETHYLPROPANOIC ACID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pivalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIVALIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods II

Procedure details

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Name
C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pivalic acid
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Pivalic acid
Reactant of Route 3
Pivalic acid
Reactant of Route 4
Pivalic acid
Reactant of Route 5
Pivalic acid
Reactant of Route 6
Pivalic acid

Citations

For This Compound
12,700
Citations
M Eldrup, D Lightbody, JN Sherwood - Chemical Physics, 1981 - Elsevier
… In the present work a positron lifetime investigation has been carried out in sohd pivalic acid both its brittle and its plastic phase. In contrast to previous investigations of plastic crystals [S…
Number of citations: 190 www.sciencedirect.com
M Lafrance, K Fagnou - Journal of the American Chemical Society, 2006 - ACS Publications
… Herein, we describe the development of a palladium−pivalic acid cocatalyst combination exhibiting unprecedented reactivity in direct arylation as illustrated by the first high-yielding …
Number of citations: 087 pubs.acs.org
B Bayender, N Maraşli, E Çadirli, H Şişman… - Journal of crystal …, 1998 - Elsevier
… The Gibbs–Thomson coefficient and the solid–liquid surface energy for pivalic acid have been measured by a direct method. The grain boundary energy of the pivalic acid also has …
Number of citations: 100 www.sciencedirect.com
NB Singh, ME Glicksman - Journal of crystal growth, 1989 - Elsevier
… Applying this method to pivalic acid, a surface energy of 2.84 erg/… Wehave prepared ultra-high purity pivalic acid systems. The … the wire was Materials and purification: Pivalic acid of ultra …
Number of citations: 108 www.sciencedirect.com
M Muschol, D Liu, HZ Cummins - Physical Review A, 1992 - APS
New determinations of the surface-tension-anisotropy parameter ɛ 4 of succinonitrile (SCN), pivalic acid (PVA), and a PVA–1%-ethanol mixture are reported. Effects of temperature …
Number of citations: 179 journals.aps.org
R Shakil, MN Shaikh, SS Shah, AH Reaz… - Asian Journal of …, 2021 - Wiley Online Library
… Here, we are reporting the development of a novel redox bio‐electrolyte based on pivalic acid (PA) and ascorbic acid (AA). The salts of PA and AA served as the bio‐electrolyte and …
Number of citations: 37 onlinelibrary.wiley.com
Ü Bayram, S Aksöz, N Maraşlı - Journal of Thermal Analysis and …, 2014 - Springer
… lauric acid, myristic acid, pivalic acid, and stearic acid are C … for lauric acid, myristic acid, pivalic acid, and stearic acid have … in the molecular structure, pivalic acid has smaller number of …
Number of citations: 24 link.springer.com
C Probian, A Wülfing, J Harder - Applied and Environmental …, 2003 - Am Soc Microbiol
… Our isolation strategy with pivalic acid as sole electron donor and carbon source aimed at this … Isolated strains were tested for anaerobic growth on pivalic acid and nitrate. Anoxic media …
Number of citations: 127 journals.asm.org
ER Rubinstein, ME Glicksman - Journal of crystal growth, 1991 - Elsevier
… Sample material was purified to a higher degree than was previously Pivalic acid is an fcc … ciated with the marked difference in their surface radius of pivalic acid (PVA) dendrites were …
Number of citations: 92 www.sciencedirect.com
Q Zhou, S Wei, W Han - The Journal of Organic Chemistry, 2014 - ACS Publications
… The key to success is the addition of pivalic acid, which can effectively suppress undesired Suzuki coupling. The synthesis can be easily scaled up, and the catalytic system can be …
Number of citations: 125 pubs.acs.org

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